ArgTX-93 TFA
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Overview
Description
ArgTX-93 is a highly potent and subfamily selective antagonist of the NMDARs and AMPARs.
Scientific Research Applications
Neurology and Brain Research : ArgTX-93 TFA, due to its properties, may be useful in neurological studies. For example, a study demonstrated the use of trifluoroacetic acid (TFA) vapor exposure for imaging of lipids in mouse brain sections, enhancing the chemical coverage potential of Time-of-flight-secondary ion mass spectrometry (TOF-SIMS) imaging in neurological studies (Angerer et al., 2015).
Pharmacology and Drug Development : this compound analogues have been studied for their interaction with ionotropic glutamate receptors in the brain, which are important in neurological signaling. Research into the structure-activity relationship of these analogues, like ArgTX-636, has led to compounds with increased potency and selectivity for certain receptor subtypes, which could be important in developing new therapeutic agents (Poulsen et al., 2013).
Biochemistry and Molecular Imaging : The use of TFA in the study of surface imine groups with TFAA (trifluoroacetic anhydride) has been investigated for its application in chemical derivatization studies of plasma-treated surfaces, which is significant for understanding surface chemistry at the molecular level (Kehrer et al., 2019).
Material Science and Engineering : In another study, the potential of TFA in material sciences was highlighted. It discussed the application of black globe thermometers employing various sensors and alternative materials for thermal comfort studies, where TFA plays a role in influencing the material properties and their applications (Vega et al., 2020).
Cellular and Molecular Biology : The efficacy of arginine-based lipids in gene delivery to primary cultured neurons was evaluated, where Arg-C3-Glu2C14 with TFA- showed promising results. This opens avenues for nonviral gene delivery methods, which are crucial in genetic engineering and therapy (Aoshima et al., 2013).
Properties
CAS No. |
1161025-20-2 |
---|---|
Molecular Formula |
C36H56F9N9O12 |
Molecular Weight |
977.8806 |
IUPAC Name |
(S)-N1-(9-((3-((S)-2-amino-5-guanidinopentanamido)propyl)amino)nonyl)-2-(2-(2,4-dihydroxyphenyl)acetamido)succinamide tris(2,2,2-trifluoroacetate) |
InChI |
InChI=1S/C30H53N9O6.3C2HF3O2/c31-23(10-8-16-38-30(33)34)28(44)36-17-9-14-35-13-6-4-2-1-3-5-7-15-37-29(45)24(20-26(32)42)39-27(43)18-21-11-12-22(40)19-25(21)41;3*3-2(4,5)1(6)7/h11-12,19,23-24,35,40-41H,1-10,13-18,20,31H2,(H2,32,42)(H,36,44)(H,37,45)(H,39,43)(H4,33,34,38);3*(H,6,7)/t23-,24-;;;/m0.../s1 |
InChI Key |
BCFCAKJJQFWJAI-HFYJLKHYSA-N |
SMILES |
O=C(NCCCCCCCCCNCCCNC([C@@H](N)CCCNC(N)=N)=O)[C@@H](NC(CC1=CC=C(O)C=C1O)=O)CC(N)=O.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ArgTX-93; ArgTX 93; ArgTX93; ArgTX-93 TFA salt. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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